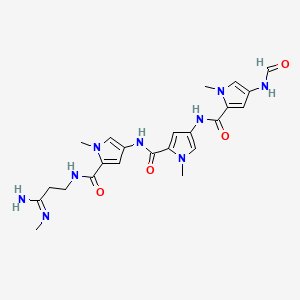
Diaminoiminobenzene hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminoiminobenzene hydroiodide, also known as 2-phenylguanidine nitrate, is an organic compound with the chemical formula C7H10N4O3 and a molecular weight of 198.18 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of diaminoiminobenzene hydroiodide involves several steps. One common method includes the reaction of phenylguanidine with hydroiodic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Diaminoiminobenzene hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diaminoiminobenzene hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: Although not used directly as a drug, it serves as a model compound for studying the pharmacological properties of related molecules.
Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of diaminoiminobenzene hydroiodide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific biological system and the concentration of the compound .
Comparison with Similar Compounds
Diaminoiminobenzene hydroiodide can be compared with other similar compounds, such as:
2-Aminopyrimidine derivatives: These compounds share similar structural features and exhibit comparable biological activities.
Phenylguanidine derivatives: These compounds have similar chemical properties and are used in similar research applications. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other related compounds.
Properties
Molecular Formula |
C7H11N4O3+ |
|---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
dihydroxy(oxo)azanium;2-phenylguanidine |
InChI |
InChI=1S/C7H9N3.H2NO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4)/q;+1 |
InChI Key |
VTARNBASAVGFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















